3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid
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Overview
Description
3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an ethoxy group, a nitro group, and a propanoic acid moiety attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the pyrazole ring using a mixture of concentrated nitric acid and sulfuric acid.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium catalyst or sodium borohydride in ethanol.
Substitution: Alkyl halides or sulfonates in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)butanoic acid: Similar structure but with a butanoic acid moiety instead of propanoic acid.
Uniqueness
3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-(3-ethoxy-4-nitropyrazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O5/c1-2-16-8-6(11(14)15)5-10(9-8)4-3-7(12)13/h5H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIBLBTZWKKGZBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN(C=C1[N+](=O)[O-])CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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